An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde, a key building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, experimental protocols for its use, and its potential role in the development of novel therapeutic agents.
Core Properties of 3-Fluoro-4-nitrobenzaldehyde
3-Fluoro-4-nitrobenzaldehyde, with the CAS number 160538-51-2 , is a versatile chemical intermediate.[1] Its unique structure, featuring a fluorine atom and a nitro group on a benzaldehyde framework, makes it a valuable precursor for a wide range of chemical reactions, including nucleophilic addition and electrophilic aromatic substitution.[2]
Table 1: Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 160538-51-2 | [1] |
| Molecular Formula | C₇H₄FNO₃ | [1][2][3] |
| Molecular Weight | 169.11 g/mol | [1][2][3] |
| Appearance | White to off-white or very pale yellow to yellow-red solid/powder/crystal | [2][3][4] |
| Melting Point | 53-58 °C | [2][4][5] |
| Purity | >97.0% (GC) | [5] |
| InChIKey | BWUIGISQVCIQBT-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1C=O)F)--INVALID-LINK--[O-] | [1] |
Safety and Handling
3-Fluoro-4-nitrobenzaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4]
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and Sigma-Aldrich.[1]
Applications in Research and Drug Development
3-Fluoro-4-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its derivatives are of particular interest in medicinal chemistry.
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Anticancer Drug Discovery : The 3-fluoro-4-nitrophenyl moiety is incorporated into various heterocyclic systems to design potential anticancer agents.[6] The nitro group can act as a pharmacophore, potentially functioning as a hypoxic cell-selective cytotoxin, which is advantageous for targeting solid tumors.[7]
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Antimicrobial Agent Development : Oxime ethers and isoxazoles derived from this compound have shown potential as antibacterial and antifungal agents.[6]
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Kinase Inhibitors : The unique electronic properties conferred by the fluorine and nitro groups make this scaffold attractive for designing kinase inhibitors.[6][8]
Potential Involvement in Signaling Pathways
While 3-Fluoro-4-nitrobenzaldehyde itself is a building block, its derivatives are being investigated for their ability to modulate key cellular signaling pathways implicated in diseases like cancer. The MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation and survival, is a significant target.[9] Research on similar benzaldehyde derivatives suggests that they can suppress the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby inhibiting inflammatory responses and potentially cancer cell growth.[9]
Caption: Potential inhibition of the MAPK signaling pathway by derivatives.
Experimental Protocols
A common application of 3-Fluoro-4-nitrobenzaldehyde is in the synthesis of its corresponding oxime, a valuable intermediate for constructing heterocyclic scaffolds like isoxazoles.[6][8]
Protocol: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime
-
Materials:
-
3-Fluoro-4-nitrobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Ethanol or a Methanol/Water mixture
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Deionized water
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent like ethanol or a methanol/water mixture.[7][8]
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Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.[4][8]
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Base Addition: Slowly add a solution of a mild base such as sodium bicarbonate or sodium carbonate (1.5-2.0 equivalents) in water to the reaction mixture.[7][8] This neutralizes the HCl generated during the reaction.[10]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[4][7]
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3][4]
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Work-up & Isolation:
-
Once complete, the reaction mixture can be poured into cold water to precipitate the product.[10]
-
Alternatively, concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the resulting aqueous residue with ethyl acetate.[8]
-
Collect the precipitated solid by filtration.[4]
-
-
Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure oxime.[3][4][8]
-
Caption: Experimental workflow for the synthesis of the oxime derivative.
Conclusion
3-Fluoro-4-nitrobenzaldehyde is a high-value chemical reagent with significant potential, particularly in the field of drug discovery. Its versatile reactivity allows for the synthesis of complex molecules with diverse pharmacological activities. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. 3-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoro-4-nitrobenzaldehyde | 160538-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]



